2-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivities of Benzenesulfonamides
Benzenesulfonamides, including various derivatives, have been extensively studied for their potential biological activities. For example, Gul et al. (2016) explored the cytotoxic and carbonic anhydrase (CA) inhibitory effects of synthesized benzenesulfonamides. These compounds demonstrated significant inhibitory action on human CA IX and XII isoenzymes, indicating potential for development as novel anticancer agents due to their tumor selectivity and potency (Gul et al., 2016).
Anticancer and Anti-Inflammatory Applications
Another study by Küçükgüzel et al. (2013) focused on celecoxib derivatives, revealing that certain benzenesulfonamide compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their potential as therapeutic agents, demonstrating the versatility of benzenesulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
Herbicidal Activity
Benzenesulfonamide derivatives have also been explored for their herbicidal activity. Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with significant post-emergence activity on dicotyledonous weed species, showcasing the potential of these derivatives in agricultural applications (Eussen et al., 1990).
Antimicrobial and Antifungal Activities
Research into benzenesulfonamide derivatives has also highlighted their antimicrobial and antifungal potentials. Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which showed promising activity against both bacterial and fungal pathogens, indicating their utility in addressing antimicrobial resistance (Hassan, 2013).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The therapeutic importance of synthetic thiophene, a component of the compound, suggests that it may interact with its targets to exert a variety of biological and physiological functions .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCRAKKVMHOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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